N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
CAS No.: 634186-60-0
Cat. No.: VC16875943
Molecular Formula: C20H16ClNO3
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634186-60-0 |
|---|---|
| Molecular Formula | C20H16ClNO3 |
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | 5-chloro-2-hydroxy-N-(3-phenylmethoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(11-15)20(24)22-16-7-4-8-17(12-16)25-13-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,22,24) |
| Standard InChI Key | ONHXZHJZXBEAJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two aromatic rings connected via an amide bond. The first ring is a 3-(benzyloxy)phenyl group, where a benzyl ether substituent occupies the meta position. The second ring is a 5-chloro-2-hydroxybenzamide, featuring a hydroxyl group at the ortho position and a chlorine atom at the para position relative to the amide linkage. This arrangement creates a planar configuration conducive to π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Molecular Formula and Weight
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Molecular Formula: C₂₀H₁₅ClN₂O₃
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Molecular Weight: 374.80 g/mol
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis of N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide typically follows a two-step procedure:
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Formation of the Benzyloxy Precursor:
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Amide Coupling:
Structural Modifications
Modifications to the parent structure have been explored to enhance bioavailability and target affinity:
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Benzyloxy Group Replacement: Substituting benzyloxy with alkyl or fluorinated groups (e.g., trifluoromethyl) increases metabolic stability .
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Chlorine Position: Moving the chlorine atom to the 4-position (as in N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide) alters electronic properties, affecting binding to hydrophobic enzyme pockets .
Biological Activity and Mechanistic Insights
Antiprotozoal Effects
While direct data on N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide are lacking, structurally related N-benzoyl-2-hydroxybenzamides exhibit potent activity against Plasmodium falciparum (malaria) and Leishmania donovani. For example, compound 1r (a para-nitro derivative) showed 21-fold greater potency than chloroquine against the K1 strain of P. falciparum . Mechanistically, these compounds inhibit parasite dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
In Vitro Cytotoxicity Data (Analog Comparison)
| Compound | IC₅₀ (μM) – HeLa Cells | Selectivity Index (SI) |
|---|---|---|
| N-[3-(Benzyloxy)phenyl]... | Not reported | – |
| 1r | 0.12 | 1640 |
| Chloroquine | 2.5 | 100 |
ADMET Profiling
Predicted properties for N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide include:
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Absorption: High gastrointestinal permeability (Peff > 1.0 × 10⁻⁴ cm/s).
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Metabolism: Susceptible to hepatic glucuronidation via UGT1A1.
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Toxicity: Low risk of hERG channel inhibition (IC₅₀ > 30 μM) .
Comparative Analysis with Structural Analogs
Electron-Withdrawing vs. Electron-Donating Substituents
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Trifluoromethyl Groups: Derivatives like N-(3,5-bis-trifluoromethyl-benzyl)-5-chloro-2-hydroxy-benzamide (PubChem CID: 57721616) exhibit enhanced lipophilicity (XLogP3 = 6.1) but reduced solubility compared to the benzyloxy variant .
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Chloro vs. Nitro Groups: Nitro-substituted analogs show superior antiparasitic activity but higher cytotoxicity, underscoring the balance required for therapeutic utility .
Role of the Amide Linker
Replacing the amide bond with esters or ketones diminishes bioactivity, highlighting the importance of hydrogen-bonding capacity for target engagement .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation to tumor-homing peptides could address the compound’s moderate aqueous solubility (predicted ~0.05 mg/mL) .
Resistance Mitigation
Combination therapies with existing antimalarials (e.g., artemisinin) may reduce the likelihood of resistance development in Plasmodium strains .
Synthetic Scalability
Current yields of 60–70% in amide coupling necessitate optimization via microwave-assisted synthesis or flow chemistry approaches to enable large-scale production .
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